Cas no 2171438-42-7 (6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid)

6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid
- 2171438-42-7
- 6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
- EN300-1519076
-
- インチ: 1S/C28H34N2O5/c1-18(10-13-26(31)32)14-15-29-27(33)25(16-19-11-12-19)30-28(34)35-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,18-19,24-25H,10-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t18?,25-/m0/s1
- InChIKey: UJCCWMNKSZXUAC-LYIYLXCWSA-N
- SMILES: O=C([C@H](CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C)CCC(=O)O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 13
- 複雑さ: 717
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 105Ų
6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519076-1.0g |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1519076-1000mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1519076-10000mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1519076-50mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1519076-250mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1519076-10.0g |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1519076-0.5g |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1519076-100mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1519076-2500mg |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1519076-0.25g |
6-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid |
2171438-42-7 | 0.25g |
$3099.0 | 2023-06-05 |
6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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9. Caper tea
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acidに関する追加情報
Introduction to 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid (CAS No. 2171438-42-7)
6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid, identified by its CAS number 2171438-42-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a chiral center at the (2S) position, a cyclopropyl group, and an amino acid derivative moiety. The presence of a (9H-fluoren-9-yl)methoxycarbonyl group further enhances its molecular complexity, making it a promising candidate for various biochemical applications.
The structural features of this compound contribute to its unique chemical properties, which make it particularly interesting for drug discovery and development. The chiral center at the (2S) position is crucial for its stereochemical behavior, influencing both its reactivity and biological activity. Additionally, the cyclopropyl group introduces rigidity to the molecule, which can be beneficial in terms of binding affinity and metabolic stability. The (9H-fluoren-9-yl)methoxycarbonyl moiety, on the other hand, serves as a protecting group for the amino function, allowing for selective modifications during synthetic processes.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. Preliminary studies have shown that this compound exhibits promising pharmacological properties, making it a valuable asset in the quest for new therapeutic agents.
The synthesis of 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The chiral center at the (2S) position must be accurately established during synthesis to maintain the desired stereochemical configuration. This typically involves the use of chiral auxiliaries or catalysts that facilitate enantioselective reactions. The introduction of the cyclopropyl group requires careful handling to avoid unwanted side reactions, while the protection and deprotection of the amino function must be meticulously managed to prevent degradation.
One of the most intriguing aspects of this compound is its potential application in peptidomimetics, where it serves as a scaffold for designing molecules that mimic the bioactivity of natural peptides but with improved stability and pharmacokinetic properties. The structural motif of 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid allows for modifications that can enhance binding affinity to target proteins while minimizing off-target effects. This has led to several research endeavors aimed at developing novel inhibitors and modulators for therapeutic purposes.
Recent advancements in computational chemistry have further enhanced the understanding of how 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various enzymes and receptors, suggesting its potential as an inhibitor or activator depending on the specific target. These studies have also provided insights into how structural modifications can optimize binding interactions, paving the way for more targeted drug design.
The pharmacokinetic profile of 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid is another critical aspect that has been extensively studied. Initial pharmacokinetic assessments have shown that this compound exhibits favorable solubility and metabolic stability, which are essential for its clinical efficacy. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, suggesting its potential for safe use in humans.
The development of novel synthetic methodologies has also played a significant role in advancing research related to 6-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)propanamido}-4-methylhexanoic acid). Recent innovations in synthetic chemistry have enabled more efficient and scalable production processes, reducing costs and improving accessibility for further research and development. These advancements have not only facilitated preclinical studies but also opened up new possibilities for industrial applications.
In conclusion,6-(2S)-3-cyclopropyl}-2-{((9H-fluoren}-9-ylmethoxycarbonyl}a m i n o ) p r o p a n am i d o - 4 - m e t h y l h e x a n o i c a c i d ( C A S N o . 2171438 - 42 - 7) represents a significant advancement in pharmaceutical chemistry with its complex structure and promising biological activities. Its potential applications in drug discovery and development underscore its importance as a research tool and therapeutic agent. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, this compound is poised to play a crucial role in addressing various medical challenges.
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